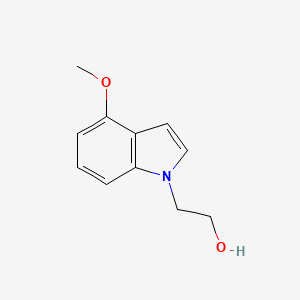
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Usually, this would include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Electrophilic Substitution and α-Lithiation
The compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one undergoes α-lithiation and electrophilic substitution, which are key reactions in organic synthesis. This process allows the creation of a range of 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, providing a platform for synthesizing various functionalized molecules (Bouclé Sébastien, G. Jérôme, & Viaud Marie-Claude, 2010).
Use in Organic Synthesis
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is significant in organic synthesis, particularly for producing enantiomerically pure benzothiazines and quinolones. These compounds have biological and pharmacological importance and can be synthesized under mild conditions (M. Harmata & Xuechuan Hong, 2007).
Synthetic Approaches for Biological Activity
The compound serves as a precursor in synthesizing 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones, which are notable for their biological activity. These derivatives have been used in creating valuable molecules, such as the anticancer drug tipifarnib (I. Mierina, M. Jure, & Agnese Stikute, 2016).
Photoinduced Addition Applications
The compound is involved in photoinduced addition reactions with water and alcohols, forming 4-hydroxy- or 4-alkoxytetrahydroquinolines, which have potential applications in photochemistry and synthesis (T. Nekipelova, L. N. Kurkovskaya, I. I. Levina, V. Shishkov, & V. Kuzmin, 2001).
Synthesis of Lamellarin U and G Trimethyl Ether
The compound plays a role in synthesizing lamellarin U and lamellarin G trimethyl ether, where it serves as a starting material. These molecules are significant due to their acid-sensitive protecting groups, useful in creating diverse pharmacologically active molecules (J. Liermann & T. Opatz, 2008).
Halosulfonylation for Synthesis of Functionalized Molecules
A novel cascade halosulfonylation process utilizing 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one enables the efficient synthesis of densely functionalized molecules. This method involves multiple bond-forming events, including C-S, C-C, and C-I or C-Br bonds, contributing to the rapid construction of molecular complexity (Yi-Long Zhu, Bo Jiang, Wen-Juan Hao, Ai‐Fang Wang, Jiang-Kai Qiu, P. Wei, De-cai Wang, Guigen Li, & S. Tu, 2016).
X-ray Diffraction Data and Molecular Characterization
The X-ray diffraction data of related derivatives, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, have been studied for their molecular characterization. This research is fundamental in understanding the crystallographic properties of similar compounds (J. H. Quintana, J. Henao, C. Flórez, Carlos E. Puerto Galvis, & V. Kouznetsov, 2016).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
Propiedades
IUPAC Name |
4,4,6-trimethyl-1,3-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)12(2,3)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSXUDFDIMWBNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578242 |
Source


|
| Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
181122-00-9 |
Source


|
| Record name | 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)